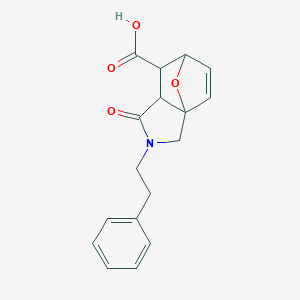

1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compounds I found are “Diethyl (2-oxo-2-phenylethyl)phosphonate” and "2-OXO-2-PHENYLETHYL ACETATE" . These compounds are used in various chemical reactions and have been studied for their properties .

Synthesis Analysis

The synthesis of similar compounds involves reactions with various reagents . For instance, “5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one” was synthesized and characterized by FT-IR and NMR spectra in addition to elemental analysis .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . For example, the structure of “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide” was determined using NMR and mass spectrometry .

Chemical Reactions Analysis

These compounds can participate in various chemical reactions . For example, “5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one” shows considerable antibacterial and antifungal activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For example, the properties of “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide” were determined using various spectroscopic techniques .

Scientific Research Applications

Synthesis and Structural Analysis

The compound undergoes reactions leading to various structurally interesting derivatives. For example, the reaction of 5-arylfurfurilamines with maleic anhydride results in 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These acids exist in dynamic equilibrium with N-furfurylmaleinamides and can be esterified to form methyl esters of 5-aryl-7a-hydroxy-7-methoxy-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acids (Nadirova et al., 2019).

The title molecule, a product of nucleophilic cleavage of the 3a,6-epoxy bridge in 1-oxo-2-phenyloctahydro-3a,6-epoxyisoindole-7-carboxylate, comprises a cis-fused bicyclic system with a 2-pyrrolidinone ring and a cyclohexane ring. Its molecular structure is detailed through X-ray diffraction analysis (Toze et al., 2013).

Chemical Reactions and Molecular Interactions

Investigations into the role of halogen substituents on halogen bonding in derivatives of this compound have been conducted. For example, 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones have been synthesized, revealing insights into intermolecular halogen bonding (Gurbanov et al., 2021).

The compound's role in ring-chain tautomerism has been studied, particularly in reactions with furfurylamines and anhydrides of α,β-unsaturated carboxylic acids. This research contributes to understanding the mechanisms of tautomeric mixtures and the formation of cyclic and open forms (Zubkov et al., 2016).

Application in Organic Synthesis

A study on the aromatization of 3a,6-epoxyisoindoles in alkaline media presents a simple synthesis method for isoindoline-4-carboxylic acids. This method offers advantages in terms of the absence of by-products and ease of product isolation, beneficial for organic synthesis applications (Zubkov et al., 2012).

Another research discusses the synthesis of 1- and 3-halo-substituted isoindolo[2,1-a]quinolines, analyzing the influence of halogen atoms on the stereochemistry of key intermediates, 3a,6-epoxyisoindoles (Boltukhina et al., 2005).

properties

IUPAC Name |

4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-15-14-13(16(20)21)12-6-8-17(14,22-12)10-18(15)9-7-11-4-2-1-3-5-11/h1-6,8,12-14H,7,9-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBLVPMGVIUHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307997 |

Source

|

| Record name | 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77960-22-6 |

Source

|

| Record name | 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(benzylsulfonyl)oxy]benzoate](/img/structure/B458967.png)

![4-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy]benzaldehyde](/img/structure/B458970.png)

![N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea](/img/structure/B458987.png)